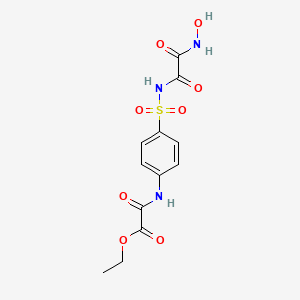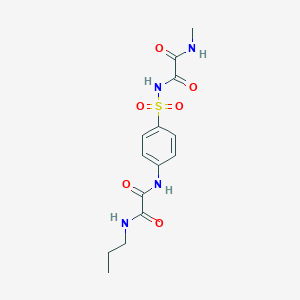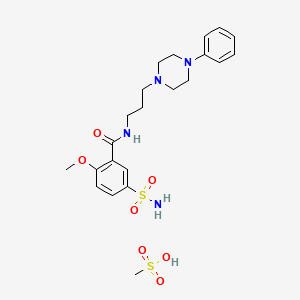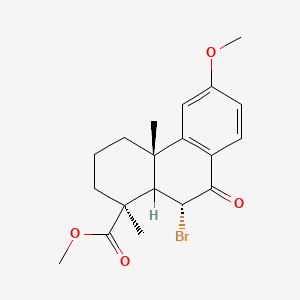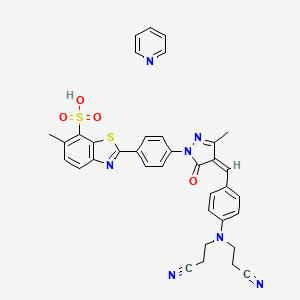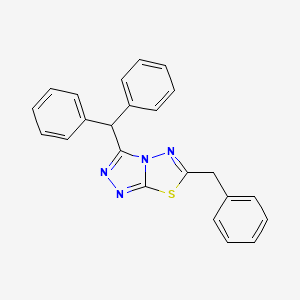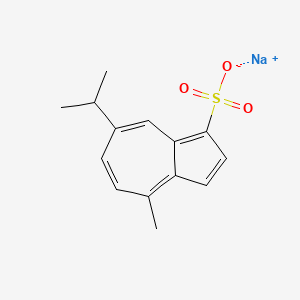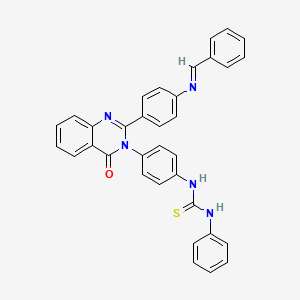
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is a complex organic compound with a unique structure that includes quinazolinyl and thiourea moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzophenone with benzaldehyde to form the Schiff base, followed by cyclization with anthranilic acid to yield the quinazolinone derivative. The final step involves the reaction of the quinazolinone derivative with phenyl isothiocyanate under basic conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is known to interact with various biological targets, while the thiourea group can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
N-(4-(4-Oxo-2-(4-aminophenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but lacks the phenylmethylene group.
N-(4-(4-Oxo-2-(4-((methylamino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but has a methylamino group instead of phenylmethylene.
Uniqueness
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is unique due to the presence of both quinazolinone and thiourea moieties, which confer distinct chemical and biological properties. The phenylmethylene group further enhances its reactivity and potential interactions with biological targets.
特性
CAS番号 |
83408-65-5 |
|---|---|
分子式 |
C34H25N5OS |
分子量 |
551.7 g/mol |
IUPAC名 |
1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H25N5OS/c40-33-30-13-7-8-14-31(30)38-32(25-15-17-26(18-16-25)35-23-24-9-3-1-4-10-24)39(33)29-21-19-28(20-22-29)37-34(41)36-27-11-5-2-6-12-27/h1-23H,(H2,36,37,41) |
InChIキー |
UPDYLFFFTWNWKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)NC(=S)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


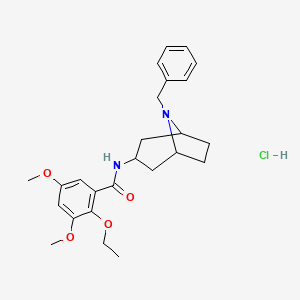
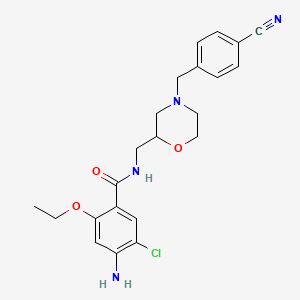

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

